molecular formula C19H26N2O6S B2791190 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide CAS No. 2034535-80-1

2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2791190
CAS No.: 2034535-80-1
M. Wt: 410.49
InChI Key: IOPHJBUUSRPVBG-UHFFFAOYSA-N
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Description

This compound features a propanamide backbone substituted with a 2H-1,3-benzodioxol-5-yloxy group at the α-carbon and a piperidin-4-yl moiety at the nitrogen. The piperidine ring is further modified at the 1-position with a 1,1-dioxo-1λ⁶-thiolan-3-yl group, a sulfone-containing tetrahydrothiophene derivative.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O6S/c1-13(27-16-2-3-17-18(10-16)26-12-25-17)19(22)20-14-4-7-21(8-5-14)15-6-9-28(23,24)11-15/h2-3,10,13-15H,4-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPHJBUUSRPVBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2)OC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized via the hydrogenation of pyridine derivatives.

    Linking the two moieties: The benzo[d][1,3]dioxole and piperidine moieties are linked through a propanamide chain, which can be introduced via amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide linkage.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Reduced forms of the piperidine ring.

    Substitution: Various substituted amides or ethers.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, it may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, it can be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in the active site of enzymes, while the piperidine ring can form hydrogen bonds or hydrophobic interactions with the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Compound Name Key Structural Features Molecular Weight Pharmacological Relevance Evidence Source
Target Compound Propanamide, benzodioxol-5-yloxy, piperidin-4-yl, 1,1-dioxo-thiolan ~437.5* Unknown (likely CNS-targeted)
N-(4-Fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4F-iBF) Propanamide, 4-fluorophenyl, phenethyl-piperidine 354.5 Synthetic opioid analogue
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide Propanamide, 2-fluorophenyl, phenethyl-piperidine 354.5 Fentanyl-related analgesic
2-Chloro-N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)piperidin-4-yl]-5-fluorobenzamide (BK10658) Benzamide, chloro/fluoro substitution, dioxo-thiolan-piperidine 403.8 Structural analogue (thiolan group)
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]-2-(2,4-dichlorophenoxy)propanamide Propanamide, benzodioxol-5-yloxy, dichlorophenoxy-ethyl ~438.3 Herbicide/neurological activity
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Benzodioxol, thiazole, cyclopropane-carboxamide ~434.5 Anticancer/kinase inhibitor candidate

*Molecular weight estimated based on formula.

Key Comparative Analysis

Piperidine Modifications

  • The target compound’s piperidine ring is substituted with a sulfone-containing thiolan group, distinguishing it from analogues like 4F-iBF and BK10658 , which feature phenethyl or benzamide groups, respectively. The sulfone group may enhance metabolic stability compared to thioether-containing compounds .
  • 4F-iBF and related fluorophenyl-propanamides are linked to opioid receptor binding due to their structural resemblance to fentanyl derivatives .

Benzodioxol vs. Benzodioxol derivatives are associated with serotonergic activity, as seen in psychedelics like MDMA .

Propanamide Backbone The propanamide structure is shared with 4F-iBF and BK10658, but substituent variations significantly impact target selectivity. For example, BK10658 replaces the benzodioxol group with a chloro/fluoro-benzamide, likely shifting activity toward non-opioid targets .

Synthetic Accessibility

  • The thiolan-piperidine moiety in the target compound requires specialized synthesis steps (e.g., sulfonation), whereas phenethyl-piperidine analogues like 4F-iBF are more straightforward to derivatize, explaining their prevalence in illicit drug markets .

Research Findings

  • Receptor Binding: Fluorophenyl-propanamides (e.g., 4F-iBF) exhibit µ-opioid receptor (MOR) affinity, with Ki values in the nanomolar range, comparable to fentanyl . The target compound’s benzodioxol group may reduce MOR binding but increase interactions with serotonin or sigma receptors.
  • Toxicity: Fluorophenyl-propanamides are associated with respiratory depression, while benzodioxol derivatives may pose hallucinogenic or cardiotoxic risks .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)piperidin-4-yl]propanamide is a synthetic derivative that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S. Its structure features a benzodioxole moiety linked to a piperidine ring through a propanamide chain, with a thiolane substituent that may contribute to its biological properties.

Research indicates that compounds similar to this one often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The benzodioxole structure is known for its psychoactive properties, which may be attributed to modulation of serotonin receptors.

Key Mechanisms:

  • Serotonin Receptor Modulation : Compounds with similar structures have shown activity at the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Dopaminergic Activity : The presence of the piperidine ring suggests potential interactions with dopaminergic pathways, possibly influencing reward and motivational behaviors.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related compounds. For instance, derivatives of benzodioxole have been shown to exhibit entactogenic properties, which enhance emotional connectivity and empathy without the hallucinogenic effects commonly associated with other psychoactive substances .

In Vivo Studies

In animal models, particularly rat studies, compounds structurally related to this one have demonstrated:

  • Non-hallucinogenic psychoactive effects : Indicating potential for therapeutic use in mental health disorders .
  • Stimulus Generalization : In drug discrimination assays, certain enantiomers showed significant generalization with known psychoactive substances like LSD, suggesting similar behavioral effects .

Comparative Data Table

Compound NameMolecular FormulaBiological ActivityReference
This compoundC17H22N2O4SPotential entactogen; modulates serotonin receptors
1-(1,3-benzodioxol-5-yl)-2-butanamineC11H13NO3Non-hallucinogenic; psychoactive effects
4-methylthioamphetamineC10H15NSHallucinogenic; serotonergic activity

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 2-(2H-1,3-benzodioxol-5-yloxy)-N-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)piperidin-4-yl]propanamide?

  • Methodology :

  • Step 1 : Coupling of the benzodioxol-5-yloxy propanamide moiety with a piperidine intermediate. This often involves propionyl chloride under basic conditions (e.g., triethylamine in dichloroethane) to form the amide bond .
  • Step 2 : Functionalization of the piperidine ring with the 1,1-dioxothiolan-3-yl group using sodium triacetoxyborohydride (STAB) as a reducing agent for reductive amination .
  • Purification : Monitor reactions via thin-layer chromatography (TLC) or HPLC, followed by column chromatography for isolation .
    • Critical Parameters : Solvent choice (e.g., DMF for solubility), reaction temperature (often 0–25°C), and stoichiometric control to avoid side products .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify benzodioxol, thiolan, and piperidinyl proton environments. Key signals include aromatic protons (6.5–7.5 ppm) and thiolan sulfone resonances (3.0–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .

Q. What stability considerations are critical for storing and handling this compound?

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the sulfone group or hydrolysis of the benzodioxol moiety .
  • Stability Tests : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products (e.g., sulfonic acid derivatives) .

Advanced Research Questions

Q. How does the 1,3-benzodioxol-5-yloxy group influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • The benzodioxol group enhances lipophilicity, improving blood-brain barrier penetration in neurological targets. Comparative studies with analogs lacking this group show reduced binding affinity (e.g., IC50_{50} increases from 12 nM to >1 µM) .
  • Mechanistic Insight : Use surface plasmon resonance (SPR) to quantify binding kinetics to target receptors (e.g., σ-1 or 5-HT receptors) .

Q. What computational strategies optimize reaction yields for this compound’s synthesis?

  • In Silico Design :

  • Employ quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in amide coupling steps .
  • Use molecular dynamics (MD) simulations to predict solvent effects on reaction pathways (e.g., DMF vs. THF) .
    • Experimental Validation : Apply high-throughput screening (HTS) to test predicted optimal conditions (e.g., 1.2 eq. STAB, 12h reaction time) .

Q. How to resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in IC50_{50} values (e.g., 10 nM vs. 50 nM) may arise from assay conditions (e.g., ATP concentration in kinase assays).
  • Resolution Strategy :

  • Replicate experiments under standardized protocols (e.g., fixed ATP at 1 mM) .
  • Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Scale-Up Issues :

  • Exothermic reactions (e.g., amide coupling) require controlled addition of reagents to avoid thermal degradation .
  • Crystallization optimization: Use anti-solvent (e.g., hexane) addition to improve yield and purity (>98%) .
    • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Methodological Resources

  • Synthetic Protocols : Refer to STAB-mediated reductive amination and TLC-guided purification .
  • Analytical Standards : Use USP/Ph.Eur. guidelines for HPLC method validation (e.g., column: C18, 5 µm, 150 mm) .
  • Data Reproducibility : Adopt CRDC classification RDF2050112 (reaction fundamentals) for standardized reporting .

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